molecular formula C18H11BrN2O4 B10805972 3-(5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)-6-methoxy-2h-chromen-2-one

3-(5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl)-6-methoxy-2h-chromen-2-one

Cat. No.: B10805972
M. Wt: 399.2 g/mol
InChI Key: WOAOONPOPPXSIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

WAY-300442 is a chemical compound known for its role as an inhibitor of ATP-kinases. It has a molecular formula of C18H11BrN2O4 and a molecular weight of 399.19. This compound is primarily used in scientific research and is not intended for human or veterinary use .

Preparation Methods

The synthesis of WAY-300442 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of 2-bromophenyl hydrazine, which is then reacted with 3-(6-methoxy-2-oxo-2H-chromen-3-yl)propanoic acid to form the desired product. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Chemical Reactions Analysis

WAY-300442 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

WAY-300442 is widely used in scientific research due to its inhibitory effects on ATP-kinases. Some of its applications include:

    Chemistry: Used as a reagent in various chemical reactions to study the mechanisms and pathways of ATP-kinase inhibition.

    Biology: Employed in cell biology studies to understand the role of ATP-kinases in cellular processes.

    Medicine: Investigated for its potential therapeutic effects in diseases where ATP-kinases play a crucial role.

    Industry: Utilized in the development of new drugs and therapeutic agents.

Mechanism of Action

WAY-300442 exerts its effects by inhibiting ATP-kinases, which are enzymes that play a critical role in cellular energy transfer. The compound binds to the active site of the enzyme, preventing the phosphorylation of ATP and thereby inhibiting its activity. This inhibition affects various cellular pathways and processes, making it a valuable tool in research .

Comparison with Similar Compounds

WAY-300442 is unique in its specific inhibition of ATP-kinases. Similar compounds include:

    Staurosporine: A potent inhibitor of protein kinases, but with a broader range of targets.

    H-89: A selective inhibitor of protein kinase A.

    KN-93: An inhibitor of calcium/calmodulin-dependent protein kinase II.

Compared to these compounds, WAY-300442 offers a more targeted inhibition of ATP-kinases, making it a valuable tool for specific research applications .

Properties

Molecular Formula

C18H11BrN2O4

Molecular Weight

399.2 g/mol

IUPAC Name

3-[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]-6-methoxychromen-2-one

InChI

InChI=1S/C18H11BrN2O4/c1-23-11-6-7-15-10(8-11)9-13(18(22)24-15)17-21-20-16(25-17)12-4-2-3-5-14(12)19/h2-9H,1H3

InChI Key

WOAOONPOPPXSIQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NN=C(O3)C4=CC=CC=C4Br

Origin of Product

United States

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